(3-nitro-1H-pyrazol-1-yl)acetonitrile

Description

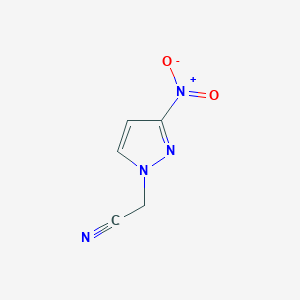

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUZAPVPZFWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Nitropyrazoles and Acetonitrile Functionalized Heterocycles Within Organic Chemistry

Nitropyrazoles are a class of pyrazole (B372694) derivatives containing one or more nitro groups attached to the pyrazole ring. The presence of the electron-withdrawing nitro group significantly influences the chemical and physical properties of the pyrazole core, such as its acidity and reactivity. mdpi.comnih.gov Nitropyrazoles are known for their applications in the development of energetic materials due to their high heats of formation, density, and thermal stability. mdpi.comnih.govresearchgate.net They are also important intermediates in the synthesis of various other functionalized pyrazoles. nih.govenergetic-materials.org.cn

Acetonitrile-functionalized heterocycles are organic compounds that contain a heterocyclic ring system with an attached acetonitrile (B52724) (-CH₂CN) group. The acetonitrile group is a versatile functional group in organic synthesis. mdpi.com It can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings. mdpi.comresearchgate.net The presence of the acetonitrile moiety can also influence the biological activity of the parent heterocycle. Acetonitrile itself is widely used as a nitrogen source in the synthesis of various nitrogen-containing heterocycles. mdpi.com

The combination of a nitropyrazole core with an acetonitrile functional group in molecules like (3-nitro-1H-pyrazol-1-yl)acetonitrile creates a scaffold with diverse synthetic potential. The nitro group activates the pyrazole ring for certain reactions, while the acetonitrile group provides a handle for further molecular elaboration.

Overview of Research Trajectories for Nitrogen Rich Heterocyclic Compounds

Nitrogen-rich heterocyclic compounds are a broad class of molecules that are integral to numerous areas of chemistry and biology. nih.govrsc.orgfrontiersin.org These compounds are characterized by a high proportion of nitrogen atoms within their cyclic structures. Research in this area is driven by the diverse applications of these compounds in pharmaceuticals, agrochemicals, and materials science. nih.govfrontiersin.orgnd.edu

A significant trajectory in the research of nitrogen-rich heterocycles is their application in medicinal chemistry. nih.gov A large percentage of FDA-approved drugs contain nitrogen heterocyclic moieties. nih.gov This is due to the ability of the nitrogen atoms to form hydrogen bonds and other interactions with biological targets, leading to a wide range of pharmacological activities. nih.gov

Another major research direction is the development of energetic materials. mdpi.comnih.gov Nitrogen-rich compounds often have high positive heats of formation, which is a key characteristic of energetic materials. mdpi.com The goal is to synthesize compounds with high energy content, good thermal stability, and low sensitivity to impact and friction. mdpi.comnih.govresearchgate.net

Furthermore, the synthesis of novel nitrogen-containing heterocyclic compounds remains a vibrant area of research. rsc.orgfrontiersin.orgnd.edu Chemists are continuously developing new synthetic methodologies to access complex and diverse heterocyclic scaffolds. rsc.orgrsc.org This includes the use of innovative techniques like in situ benzyne (B1209423) cycloaddition and ultrasound-assisted multicomponent reactions. rsc.orgnih.gov

Significance of the Nitropyrazole Acetonitrile Scaffold in Chemical Synthesis

The (3-nitro-1H-pyrazol-1-yl)acetonitrile scaffold is a valuable building block in chemical synthesis due to the presence of two key functional groups: the nitro group and the acetonitrile (B52724) moiety. This combination allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

The acetonitrile group can be readily converted into other functional groups. For instance, the cyano group can be transformed into a tetrazole ring through "click" chemistry, a type of reaction known for its high efficiency and selectivity. nih.gov This approach has been used to synthesize asymmetric N-methylene-C bridged azole-based energetic compounds. nih.gov

The nitro group on the pyrazole (B372694) ring also plays a crucial role. It can be reduced to an amino group, which can then be further functionalized. Additionally, the nitro group influences the reactivity of the pyrazole ring itself. The presence of multiple nitro groups, as seen in derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile, has been explored in the design of new melt-cast explosives. rsc.org These compounds have shown promising properties, including desirable melting points, high thermal stabilities, and insensitivity to impact and friction. rsc.org

The synthetic utility of this scaffold lies in its ability to serve as a platform for creating a range of molecules with tailored properties, particularly in the field of energetic materials. nih.govrsc.org

Synthetic Methodologies for this compound and Related Structures

The synthesis of this compound involves the strategic construction of the nitropyrazole core followed by the introduction of the acetonitrile moiety. Various methodologies have been developed for each of these key stages, allowing for the creation of a diverse range of related pyrazole structures. These approaches can be broadly categorized into methods for building the heterocyclic ring system and methods for its subsequent functionalization.

Derivatives and Analogues of 3 Nitro 1h Pyrazol 1 Yl Acetonitrile

Structural Modifications of the Pyrazole (B372694) Ring

The pyrazole ring is a key component of (3-nitro-1H-pyrazol-1-yl)acetonitrile, and its structural modification is a primary strategy for tuning the compound's characteristics. nih.govnih.gov Introducing various substituents onto the pyrazole ring can significantly alter the electronic and steric properties of the molecule. researchgate.net

The chemical reactivity of the pyrazole ring is heavily influenced by the nature and position of its substituents. The N1 atom of the pyrazole ring is basic and typically reacts with electrophiles. ijnrd.org The presence of an electron-withdrawing nitro group, as in this compound, deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution, particularly of other leaving groups on the ring. researchgate.net

Increasing the nitration on the pyrazole ring is a common strategy to enhance the energetic properties of pyrazole-based compounds. nih.govmdpi.com Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile have been synthesized and investigated as potential new melt-cast explosives. rsc.org The addition of a second nitro group to the pyrazole ring generally increases the density, oxygen balance, and detonation performance of the resulting compound. researchgate.net

The synthesis of these multi-nitrated compounds often involves the nitration of a suitable pyrazole precursor. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole can be nitrated to introduce a nitro group at the 4-position of the pyrazole ring. mdpi.com Research has also focused on creating dinitropyrazole frameworks linked to other energetic moieties like furazan (B8792606). researchgate.net

Below is a table comparing the properties of a mono-nitrated versus a di-nitrated pyrazole derivative, illustrating the impact of increased nitration.

| Compound Name | Structure | Melting Point (°C) | Density (g cm⁻³) | Key Feature | Reference |

| 2-(3,4-dinitro-1H-pyrazol-1-yl)-2-(5-methyl-2H-tetrazol-2-yl)ethan-1-one | A dinitro-pyrazole linked to a tetrazole | 91.5 | 1.66 | Melt-cast explosive potential, high thermal stability | rsc.org |

| 2-(3,4-dinitro-1H-pyrazol-1-yl)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one | A dinitro-pyrazole linked to an oxadiazole | 93.0 | 1.70 | Insensitive to impact and friction, superior to TNT | rsc.org |

Variations in the Acetonitrile (B52724) Side Chain

The acetonitrile side chain (-CH₂CN) provides a reactive site for further functionalization. It serves as a precursor for creating N-methylene-C linked azoles, which are of interest as insensitive energetic materials. dntb.gov.ua The methylene (B1212753) bridge and the nitrile group can both be modified. For example, the methylene group can be used to link the pyrazole ring to other heterocyclic systems, such as tetrazoles or oxadiazoles, creating more complex energetic compounds. rsc.org The nitrile group itself can undergo various chemical transformations common to nitriles, allowing for the introduction of different functionalities.

Conjugation with Other Heterocyclic Systems (e.g., Furazans, Triazoles)

To improve properties such as density, oxygen balance, and heat of formation, the (nitro-pyrazol-1-yl)acetonitrile framework is often conjugated with other nitrogen-rich heterocyclic systems like furazans, triazoles, tetrazoles, and oxadiazoles. nih.govrsc.orgnih.gov This molecular design strategy aims to combine the advantageous properties of different heterocyclic rings into a single molecule.

For instance, researchers have synthesized compounds where a dinitropyrazole ring is linked to a tetrazole or a 1,2,4-oxadiazole (B8745197) through the modified acetonitrile side chain. rsc.org Other work has focused on synthesizing pyrazole derivatives that incorporate a furazan moiety. researchgate.net Similarly, linking nitropyrazoles to nitrotriazoles is another explored avenue. mdpi.comnih.govrsc.org These conjugated systems often exhibit enhanced thermal stability and detonation performance compared to their individual components. nih.govmdpi.com

The following table summarizes examples of such conjugated systems.

| Pyrazole Derivative | Conjugated Heterocycle | Resulting Compound Class | Key Properties | Reference(s) |

| 3,4-dinitro-1H-pyrazole | Tetrazole | N-Methylene-C Linked Azoles | Potential melt-cast explosive, high thermal stability | rsc.org |

| 3,4-dinitro-1H-pyrazole | 1,2,4-Oxadiazole | N-Methylene-C Linked Azoles | Insensitive energetic material, superior performance to TNT | rsc.org |

| Nitropyrazole | Furazan | (Pyrazol-yl)furazans | High nitrogen content, energetic materials | researchgate.net |

| Nitropyrazole | 1,2,4-Triazole | Bis-azole systems | Enhanced thermal stability, high performance | nih.govmdpi.com |

Comparative Studies with Related Nitrile-Functionalized Pyrazoles

Comparative studies are essential for evaluating the performance of new derivatives. The properties of this compound and its analogues are often benchmarked against other nitrile-functionalized pyrazoles and established energetic materials. nih.govdntb.gov.ua For example, derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile have been shown to have properties superior to traditional melt-cast explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and dinitroanisole (DNAN). rsc.org These comparisons typically focus on metrics such as melting point, thermal stability, density, impact sensitivity, and detonation velocity. Such studies guide the rational design of new compounds with improved safety and performance characteristics. nih.govdntb.gov.ua

Development of Precursors for More Complex Molecular Architectures

This compound and its derivatives are valuable precursors for constructing more complex molecular architectures. dntb.gov.ua The functional groups on the molecule—the pyrazole ring, the nitro group, and the acetonitrile side chain—all serve as synthetic handles for further reactions. They can be used to build larger, multi-component systems, including linked heterocyclic compounds and advanced energetic materials. rsc.org The development of these precursors is a key step in creating novel materials with precisely engineered properties for specific applications. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For (3-nitro-1H-pyrazol-1-yl)acetonitrile, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts of the pyrazole ring protons are influenced by the electron-withdrawing nitro group and the N-substitution. For the related compound, 3-nitropyrazole, the proton signals are observed at approximately δ 7.03 (t, J = 2.4 Hz, 1H) and 8.03 (d, J = 2.4 Hz, 1H) in DMSO-d₆. For this compound, the pyrazole protons would likely appear in a similar region, with the N-CH₂-CN group influencing their precise location. The methylene protons of the acetonitrile group are expected to appear as a singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show five distinct signals: three for the pyrazole ring carbons, one for the methylene carbon, and one for the nitrile carbon. The carbon attached to the nitro group would be significantly downfield due to the strong deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-4 | ~7.0 - 7.5 | ~105 - 115 |

| Pyrazole H-5 | ~8.0 - 8.5 | ~130 - 140 |

| -CH₂- | ~5.0 - 5.5 | ~40 - 50 |

| Pyrazole C-3 | - | ~150 - 160 |

| Pyrazole C-4 | - | ~105 - 115 |

| Pyrazole C-5 | - | ~130 - 140 |

| -CN | - | ~115 - 120 |

Note: These are predicted values based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the nitro, nitrile, and pyrazole functionalities.

Key expected vibrational frequencies include:

Nitrile (C≡N) stretching: A sharp, medium-intensity band is expected in the range of 2240-2260 cm⁻¹. For a similar compound, (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, this vibration is noted around 2240 cm⁻¹.

Nitro (NO₂) stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1335-1385 cm⁻¹. The related 3-nitropyrazole shows strong absorptions in these regions.

C-H stretching: Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| NO₂ (Asymmetric Stretch) | 1500 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1335 - 1385 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Medium |

| C=N / C=C (Pyrazole Ring) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound (C₅H₄N₄O₂), the molecular weight is 152.11 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for related nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The acetonitrile side chain could also fragment. The mass spectrum of 3-nitropyrazole shows a molecular ion at m/z 113.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no crystal structure for this compound has been deposited in the Cambridge Structural Database, analysis of related structures provides insight into the expected solid-state conformation. Research on derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile has utilized SCXRD to confirm their molecular structures. It is expected that this compound would crystallize in a common space group, and the analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 or 8 |

Note: This data is hypothetical and based on typical values for small organic molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C₅H₄N₄O₂, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to confirm the compound's purity and empirical formula.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 39.48 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.66 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 36.84 |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.03 |

| Total | 152.13 | 100.00 |

Q & A

Q. What are the recommended methods for synthesizing (3-nitro-1H-pyrazol-1-yl)acetonitrile in laboratory settings?

Answer: Synthesis typically involves nitration of pyrazole precursors followed by cyanoalkylation. A methodological approach includes:

Nitration : React 1H-pyrazole derivatives with nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to introduce the nitro group at the 3-position.

Substitution : Treat the nitrated pyrazole with chloroacetonitrile or bromoacetonitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C to attach the acetonitrile moiety.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How should researchers safely handle this compound given its chemical hazards?

Answer: Key safety protocols derived from acetonitrile and nitro-compound guidelines include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is inadequate .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- Ignition Prevention : Avoid open flames or sparks due to acetonitrile’s low flash point (12.8°C) .

- Emergency Measures : For spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and nitrile functionality (δ ~120 ppm for CN) .

- IR Spectroscopy : Detect nitro (N–O stretch ~1520 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) groups .

- X-ray Crystallography : Refine crystal structures using SHELXL software for precise bond-length/angle analysis .

- Elemental Analysis : Validate purity and molecular composition .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?

Answer:

- QSPR Models : Predict solubility and reactivity by correlating molecular descriptors (e.g., dipole moment, HOMO/LUMO energies) with experimental data .

- DFT Calculations : Simulate transition states for nitro-group reduction or nitrile hydrolysis to identify mechanistic pathways. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level .

- Molecular Dynamics : Study solvent effects (e.g., acetonitrile/water mixtures) on reaction kinetics using force fields like OPLS-AA .

Q. What strategies resolve contradictions in experimental data when determining solubility parameters of this compound in mixed solvent systems?

Answer:

- Multivariate Optimization : Apply factorial design (e.g., two-level full factorial) to test variables like temperature, solvent ratios, and ionic strength. Central composite designs help identify nonlinear interactions .

- Phase-Separation Techniques : Use salt-out extraction (e.g., K₂CO₃) or low-temperature partitioning to isolate solubility discrepancies in acetonitrile/water systems .

- Statistical Analysis : Calculate Student’s t-test values to assess significance of conflicting data points and refine models using ANOVA .

Q. How can chromatographic separation methods be optimized for analyzing this compound and its derivatives?

Answer:

- Gradient Elution : Utilize RP-HPLC with acetonitrile/water gradients (e.g., 20%–80% acetonitrile over 20 min) and charged aerosol detection for non-UV-active derivatives .

- Column Selection : Use C18 stationary phases with 3.5 µm particle size for high resolution .

- Method Validation : Perform robustness testing via factorial design to evaluate factors like flow rate (±0.1 mL/min) and pH (±0.2). Adjust using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.